(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one
Description
The compound (5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one belongs to the class of 5-hetarylmethylidene thiazol-4-one derivatives. Its structure features a morpholine ring at position 2 of the thiazole core and a 3-nitrophenyl-substituted furan moiety at position 5, contributing to its electronic and steric profile . The synthesis of such compounds typically involves refluxing morpholine or piperidine with hetarylidene rhodanine derivatives in tetrahydrofuran (THF), followed by isolation of the product .
Properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17-16(27-18(19-17)20-6-8-25-9-7-20)11-14-4-5-15(26-14)12-2-1-3-13(10-12)21(23)24/h1-5,10-11H,6-9H2/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYMCBGYNJJBJR-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one is a complex organic molecule that incorporates a thiazole ring, morpholine, and furan moieties. This structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated against various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer). Research indicates that thiazole derivatives can inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest and inhibition of key signaling pathways.
Case Study:
A study conducted by researchers synthesized several thiazole derivatives, including the target compound. The findings revealed that the compound exhibited significant cytotoxicity with IC50 values of for MCF-7 and for HepG2 cells, indicating a potent anticancer effect compared to standard drugs like Staurosporine .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5E)-2-(morpholin-4-yl)... | MCF-7 | 2.57 |
| (5E)-2-(morpholin-4-yl)... | HepG2 | 7.26 |
| Staurosporine | MCF-7 | 6.77 |
| Staurosporine | HepG2 | 8.40 |
Antimicrobial Activity
The thiazole scaffold is recognized for its antimicrobial properties. Compounds containing this structure have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study, derivatives of thiazole were tested against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that the incorporation of specific substituents can enhance their efficacy .
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:
- VEGFR-2 Inhibition : The compound was assessed for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The IC50 value was found to be , demonstrating its potential as an antiangiogenic agent .
- Apoptosis Induction : Mechanistic studies revealed that compounds like (5E)-2-(morpholin-4-yl)... can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Scientific Research Applications
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. Notable activities include:
- Antimicrobial Properties : The thiazole and furan components are known for their antimicrobial effects, making this compound a candidate for developing new antibiotics.
- Anticancer Activity : Structural similarities with other thiazole derivatives suggest potential anticancer properties, as these compounds often exhibit cytotoxic effects against various cancer cell lines.
- Antiviral Effects : The morpholine moiety may contribute to antiviral activity, as seen in other morpholino-containing compounds.
Synthetic Routes
Several synthetic methods can be employed to produce this compound, each varying in yield and complexity. Common approaches include:
- Condensation Reactions : Utilizing aldehydes and thiazole derivatives.
- Cyclization Techniques : Forming the thiazole ring through cyclization of appropriate precursors.
Medicinal Chemistry
The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity. Modifications can be made to tailor the pharmacological profiles for specific therapeutic targets.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed include:
- Molecular Docking Studies : To predict binding affinities with target proteins.
- Biological Assays : To evaluate therapeutic efficacy and toxicity.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various thiazole derivatives, it was found that compounds similar to (5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the existing structure could enhance potency against resistant strains.
Anticancer Research
Research involving the modification of thiazole-based compounds has shown promising results in inhibiting tumor growth in vitro. Compounds with similar structural features demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy.
Comparison with Similar Compounds
Substituent Variations at Position 2 of the Thiazole Ring
The substituent at position 2 significantly influences solubility, basicity, and intermolecular interactions.
Key Observations :
Substituent Variations at Position 5 (Furan/Phenyl Moiety)
The 5-(3-nitrophenyl)furan group in the target compound contrasts with other aryl substitutions in analogs:
Key Observations :
Thione (Thioxo) vs. Oxo Derivatives
The presence of a thione (C=S) versus oxo (C=O) group at position 4 alters electronic and steric properties:
Key Observations :
Pharmacological Activity of Structural Analogs
Compounds 8d and 8f (with nitro and oxadiazole groups) showed enhanced activity against Escherichia coli (Gram-negative) compared to gentamycin . This suggests that the nitro group in the target compound may similarly contribute to bioactivity, warranting further antimicrobial testing.
Q & A
Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?
- Troubleshooting :
- Cell Line Variability : Check genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7 cells).
- Assay Interference : Nitrophenyl absorbs at 570 nm, confounding MTT assays; switch to resazurin-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
